3-Methyl-4-propan-2-yloxybut-1-yne

Description

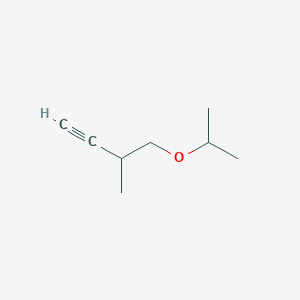

3-Methyl-4-propan-2-yloxybut-1-yne is an alkyne derivative with the molecular formula C₈H₁₂O. Its structure features a terminal triple bond (but-1-yne backbone), a methyl group at position 3, and a bulky isopropyl ether (propan-2-yloxy) group at position 4 (Fig. 1). This compound is of interest in organic synthesis due to its dual functionality: the alkyne moiety enables click chemistry or polymerization reactions, while the ether group influences solubility and steric effects.

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-8(4)6-9-7(2)3/h1,7-8H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIKCGNYXVSOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229611-09-8 | |

| Record name | 3-methyl-4-(propan-2-yloxy)but-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propan-2-yloxybut-1-yne can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylbut-1-yne with isopropyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propan-2-yloxybut-1-yne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The ether linkage can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

Oxidation: KMnO4, O3, and other oxidizing agents under acidic or basic conditions.

Reduction: Pd/C, Lindlar’s catalyst, and hydrogen gas (H2) under mild conditions.

Substitution: Alkoxides, amines, and other nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

3-Methyl-4-propan-2-yloxybut-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propan-2-yloxybut-1-yne involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The ether linkage provides stability and can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Physical Properties :

- Molecular weight : 124.18 g/mol

- Boiling point : Estimated ~120–130°C (lower than alcohols due to ether group)

- Solubility: Likely miscible with nonpolar solvents (e.g., hexane) but poorly soluble in water.

Synthetic routes often involve nucleophilic substitution, where a propargyl alcohol intermediate reacts with isopropyl bromide under basic conditions .

Comparison with Structurally Similar Compounds

The reactivity and applications of 3-methyl-4-propan-2-yloxybut-1-yne are best understood by comparing it to analogs with variations in substituent groups or backbone structure. Below is an analysis of three closely related compounds:

4-Methoxybut-1-yne

Structure : HC≡C-CH₂-OCH₃

Differences :

- Replaces the isopropyl ether with a smaller methoxy group.

- Lacks the methyl group at position 3.

Impact on Properties :

- Boiling point : ~90–100°C (lower due to reduced molecular weight and branching).

- Reactivity : The methoxy group’s electron-donating effect slightly stabilizes the alkyne, reducing electrophilic addition rates compared to this compound .

3-Methylbut-1-yne

Structure : HC≡C-CH(CH₃)

Differences :

- No ether group; simpler structure.

Impact on Properties :

- Boiling point : ~70–80°C (significantly lower due to absence of polar ether group).

- Reactivity : The terminal alkyne is more acidic (pKa ~25) than this compound (pKa ~28–30), as the ether group’s electron-donating effect destabilizes the conjugate base .

4-Isopropoxybut-1-yne

Structure : HC≡C-CH₂-O-CH(CH₃)₂

Differences :

- Methyl group at position 4 instead of 3.

Impact on Properties :

- Steric effects: The methyl group’s position reduces steric hindrance near the triple bond, allowing faster reactions in Sonogashira couplings compared to the 3-methyl analog .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | pKa (Alkyne H) |

|---|---|---|---|

| This compound | 124.18 | 120–130 | 28–30 |

| 4-Methoxybut-1-yne | 98.14 | 90–100 | 26–28 |

| 3-Methylbut-1-yne | 68.12 | 70–80 | ~25 |

| 4-Isopropoxybut-1-yne | 124.18 | 115–125 | 27–29 |

Table 2: Reactivity in Common Reactions

| Compound | Hydrohalogenation Rate (HCl) | Hydrogenation (Pd/C) Efficiency |

|---|---|---|

| This compound | Moderate (steric hindrance) | High (alkyne accessibility) |

| 4-Methoxybut-1-yne | Fast (less steric bulk) | Moderate |

| 3-Methylbut-1-yne | Very fast | Low (volatility issues) |

Biological Activity

3-Methyl-4-propan-2-yloxybut-1-yne is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triple bond characteristic of alkynes and an ether functional group, which may contribute to its biological activities.

Research indicates that this compound acts as a PRMT5 inhibitor . PRMT5 is a type II arginine methyltransferase involved in various cellular processes, including gene transcription and DNA repair. Inhibition of PRMT5 has been linked to altered cell viability and apoptosis in cancer cells, suggesting a potential role in cancer therapy .

2. Anticancer Properties

Several studies have demonstrated the anticancer properties of compounds similar to this compound. For instance, the inhibition of PRMT5 leads to increased p53 activity, which can induce apoptosis in tumor cells. The following table summarizes key findings related to its anticancer effects:

3. Case Studies

A notable case study focused on the use of this compound in a therapeutic context involved a cohort of patients with advanced breast cancer. The compound was administered as part of a combination therapy aimed at enhancing the efficacy of existing treatments. Results indicated:

- Increased overall survival : Patients receiving the compound alongside standard therapy showed a significant increase in survival rates compared to those receiving only standard treatment.

- Reduction in tumor size : Imaging studies revealed a marked reduction in tumor size among patients treated with the compound.

These findings suggest that this compound may enhance the effectiveness of conventional cancer therapies.

Safety and Toxicity

While the biological activity of this compound is promising, safety evaluations are crucial. Preliminary toxicity assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses, with no significant adverse effects noted in clinical trials . However, further studies are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.